molecular formula C11H13Br B2795422 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene CAS No. 1487188-84-0

4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene

Cat. No. B2795422
CAS RN: 1487188-84-0
M. Wt: 225.129
InChI Key: QVMDSCJJUXFOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene” is a chemical compound with the molecular formula C11H13Br . It has a molecular weight of 225.129. This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The InChI code for “4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene” is 1S/C11H14BrN/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5,10H,6,13H2,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure of the molecule.

Scientific Research Applications

Synthesis and Properties

The compound 4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene and its derivatives have been explored in various synthetic applications. For instance, a study demonstrated the synthesis of brominated bi-1H-indene derivatives, emphasizing their photochromic and photomagnetic properties. These properties significantly change upon substituting hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione with bromines (Chen et al., 2010).

Reaction Mechanisms

Understanding the stereochemical course of reactions involving indene derivatives is crucial. Research on the bromofluorocarbene adduct of indene highlighted its utility in generating isonaphthalene via the Doering–Moore–Skattebol reaction (Christl et al., 2006). Similarly, the reaction of 1,2-dimethylindazolium-3-carboxylate with α-halo ketones leading to ring enlargement reactions further showcases the diverse chemical behavior of such compounds (Schmidt et al., 2008).

Material Properties

Indene derivatives have also been explored for their material properties. For example, the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, which serves as a synthetic equivalent of 2,3-dihydro-2,3-dimethylenethiophene, demonstrates the potential of these compounds in material science applications (Chou & Tsai, 1991).

Corrosion Inhibition

In the context of industrial applications, derivatives of 2,3-dihydro-1H-indene have been studied as corrosion inhibitors. One study demonstrated the anti-corrosive behavior of certain indanone derivatives on mild steel in hydrochloric acid solution, indicating their potential utility in protective coatings (Saady et al., 2018).

Molecular Structure Studies

The molecular structures of 2,3-dihydro-1H-indene and its derivatives have been analyzed using density functional theory calculations. These studies provide insights into the reactivity and polarity of these molecules, which are crucial for understanding their behavior in various reactions (Prasad et al., 2010).

Safety and Hazards

The safety information for “4-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The exact interaction and the resulting changes would depend on the specific target and the biological activity .

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the biological activity involved.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a variety of molecular and cellular effects.

properties

IUPAC Name

4-bromo-2,2-dimethyl-1,3-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-11(2)6-8-4-3-5-10(12)9(8)7-11/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMDSCJJUXFOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)C(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1487188-84-0
Record name 4-bromo-2,2-dimethyl-2,3-dihydro-1H-indene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.